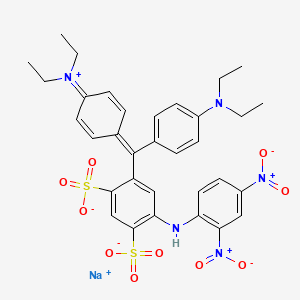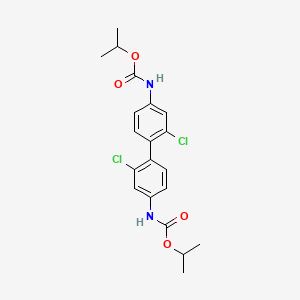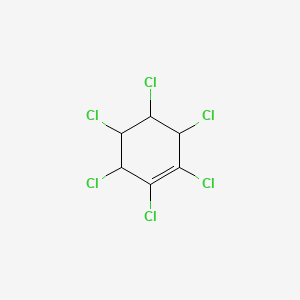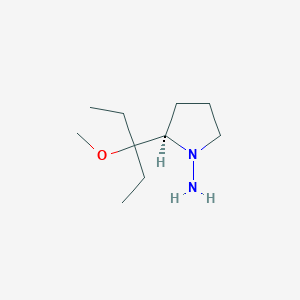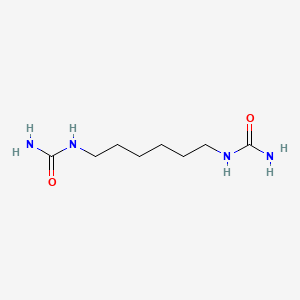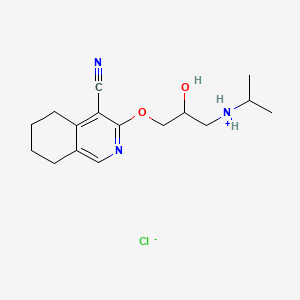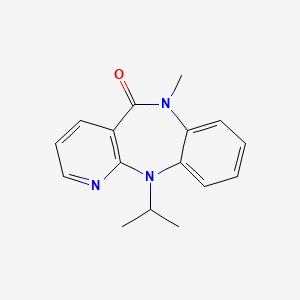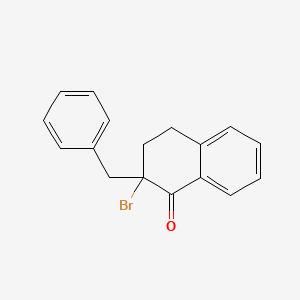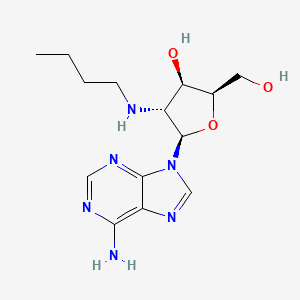
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: is a heterocyclic compound that features a quinazolinone core structure with a nitrofuran moiety. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with 5-nitrofurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
科学的研究の応用
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of 2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against microbial and cancer cells. The quinazolinone core may also interact with specific enzymes or receptors, further contributing to its biological activity.
類似化合物との比較
2,3-Dihydro-2-(5-nitro-2-furyl)-4(1H)-quinazolinone: can be compared with other nitrofuran and quinazolinone derivatives:
Nitrofurantoin: Another nitrofuran compound with antimicrobial properties, commonly used as an antibiotic.
Quinazolinone derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone, which have been studied for their anticancer and anti-inflammatory properties.
Uniqueness
The combination of the nitrofuran and quinazolinone moieties in This compound provides a unique scaffold that exhibits both antimicrobial and anticancer activities. This dual functionality makes it a valuable compound for further research and development.
List of Similar Compounds
- Nitrofurantoin
- Furazolidone
- 2-Methyl-4(3H)-quinazolinone
- 4(3H)-Quinazolinone derivatives
特性
CAS番号 |
98754-79-1 |
|---|---|
分子式 |
C12H9N3O4 |
分子量 |
259.22 g/mol |
IUPAC名 |
2-(5-nitrofuran-2-yl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C12H9N3O4/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h1-6,11,13H,(H,14,16) |
InChIキー |
QERVPOJJEHSVGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



